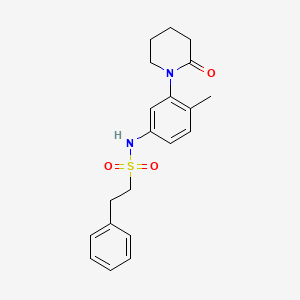
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a piperidine moiety, which is often linked to various biological effects such as anticancer and antibacterial activities. The focus of this article is to explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S, with a molecular weight of 372.48 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| Purity | ≥95% |
The biological activity of this compound largely stems from its ability to interact with various cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes and disrupt cellular processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was tested for its antiproliferative effects using the following methods:
-
Cell Viability Assays : The compound was assessed for its ability to inhibit cell growth in several human cancer cell lines including MCF7 (breast cancer), HT29 (colon cancer), and A549 (lung cancer). The IC50 values were determined to gauge potency.
Cell Line IC50 (µM) MCF7 15.5 HT29 12.3 A549 18.7 - Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation.
Antibacterial Activity
The antibacterial effects of the compound were evaluated against various strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
A study conducted on the MCF7 breast cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest, suggesting an interference with the cell cycle.
Case Study 2: Antibacterial Properties
In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria. Results showed that it could effectively reduce bacterial load in infected tissues, indicating potential for therapeutic use in infections where conventional antibiotics fail.
Propiedades
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-10-11-18(15-19(16)22-13-6-5-9-20(22)23)21-26(24,25)14-12-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOUANLNUVMTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














